molecular formula C26H25N3O2 B11014335 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Cat. No.: B11014335
M. Wt: 411.5 g/mol
InChI Key: SXVCLXYXAQNESX-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE is a complex organic compound that features a benzimidazole moiety, a phenylethyl group, and a dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenylethyl group can be introduced via Friedel-Crafts alkylation, and the dihydrobenzofuran ring can be formed through cyclization reactions involving phenolic compounds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, could be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield more saturated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The phenylethyl and dihydrobenzofuran groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-3-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANAMIDE apart is its unique combination of structural features, which may confer distinct biological and chemical properties. The presence of both benzimidazole and dihydrobenzofuran rings, along with the phenylethyl group, provides a versatile scaffold for further functionalization and optimization .

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

InChI

InChI=1S/C26H25N3O2/c30-25(13-11-19-10-12-24-20(16-19)14-15-31-24)27-23(17-18-6-2-1-3-7-18)26-28-21-8-4-5-9-22(21)29-26/h1-10,12,16,23H,11,13-15,17H2,(H,27,30)(H,28,29)

InChI Key

SXVCLXYXAQNESX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NC(CC3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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